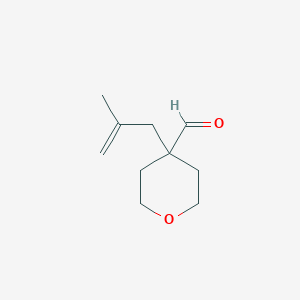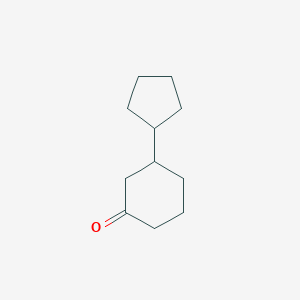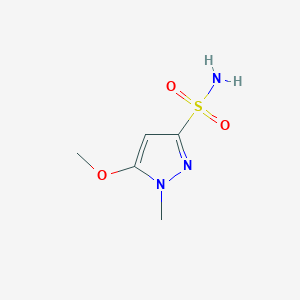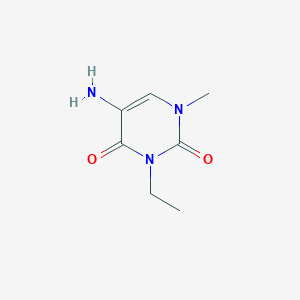![molecular formula C12H24N2 B13187335 3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
3-[(Piperidin-1-yl)methyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Piperidin-1-yl)methyl]azepane is a heterocyclic organic compound that features both piperidine and azepane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-1-yl)methyl]azepane typically involves the reaction of piperidine with azepane under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking a suitable electrophilic azepane derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
3-[(Piperidin-1-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives of azepane can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-[(Piperidin-1-yl)methyl]azepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain natural products.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-[(Piperidin-1-yl)methyl]azepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Azepane: A seven-membered ring containing one nitrogen atom, used as a building block in organic synthesis.
Uniqueness
3-[(Piperidin-1-yl)methyl]azepane is unique due to the combination of piperidine and azepane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for specific applications that require both rigidity and flexibility in the molecular framework.
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
3-(piperidin-1-ylmethyl)azepane |
InChI |
InChI=1S/C12H24N2/c1-4-8-14(9-5-1)11-12-6-2-3-7-13-10-12/h12-13H,1-11H2 |
InChIキー |
RXMLBGPVGPKMKE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CCCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
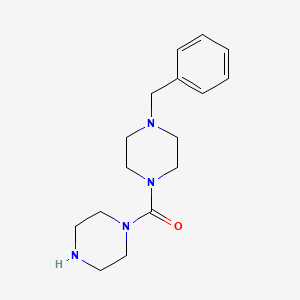
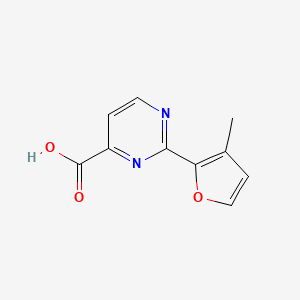
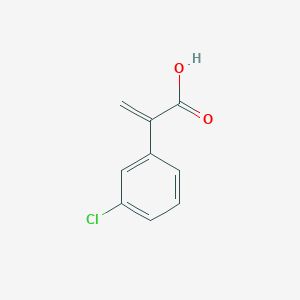

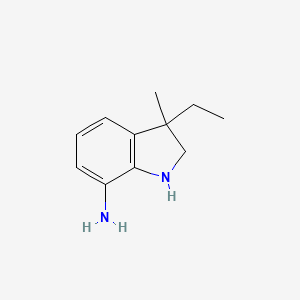
![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

